molecular formula C21H22N4OS B2723937 3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine CAS No. 1251563-42-4

3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine

Cat. No. B2723937
CAS RN: 1251563-42-4
M. Wt: 378.49
InChI Key: ILTRMEBZCGQXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({4-[(4-Methylpiperidin-1-yl)carbonyl]phenoxy}methyl)-1-(2-thienylacetyl)piperidine is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

Receptor Affinity Research

  • Affinity for Acetylcholine Receptors: Research on similar piperidine derivatives has shown significant affinity for postganglionic acetylcholine receptors. For instance, compounds like benziloyl esters of N-methylpiperidin-4-ol and related structures have been studied for their high affinity constants, indicating potential applications in understanding receptor interactions (Abramson et al., 1974).

Crystal Structure Analysis

  • Crystal Structures of Piperidine Derivatives: The crystal structures of related piperidine compounds, such as derivatives of (1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, have been analyzed to understand the conformational differences and structural characteristics. These studies are crucial for designing molecules with specific properties and interactions (Raghuvarman et al., 2014).

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity: Piperidines with ester functionality, like alkoxycarbonylpiperidines, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation. This research highlights the versatile reactivity of piperidine derivatives in complex organic syntheses, which can be applied to the synthesis of a wide range of chemical compounds (Takács et al., 2014).

Medicinal Chemistry and Drug Development

  • Neuroprotectant Properties: Certain piperidine derivatives, such as (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, have been identified as potent and selective N-methyl-D-aspartate (NMDA) antagonists. This research is crucial in the development of neuroprotective agents, indicating the potential medicinal applications of related piperidine structures (Chenard et al., 1995).

properties

IUPAC Name

[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-14-8-9-17-19(24-15-6-5-7-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-10-3-4-11-25/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTRMEBZCGQXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-N-[3-(methylsulfanyl)phenyl]-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

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